molecular formula C24H23NO3S B10772176 (S)-3-Biphenyl-4-yl-2-((R)-2-mercapto-3-phenyl-propionylamino)-propionic acid

(S)-3-Biphenyl-4-yl-2-((R)-2-mercapto-3-phenyl-propionylamino)-propionic acid

Cat. No.: B10772176
M. Wt: 405.5 g/mol
InChI Key: BNECOBGISSOLPT-FCHUYYIVSA-N
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Description

The compound “PMID18078750C1b” is a small molecular drug with a molecular weight of 405.5. It is known for its therapeutic potential and has been investigated for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID18078750C1b” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically include controlled temperatures and pressures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may involve complex organic reactions .

Industrial Production Methods

Industrial production of “PMID18078750C1b” requires large-scale synthesis techniques. These methods often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are commonly used in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

“PMID18078750C1b” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

“PMID18078750C1b” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “PMID18078750C1b” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “PMID18078750C1b” include:

  • GTPL8627
  • BDBM50286724

Uniqueness

“PMID18078750C1b” is unique due to its specific molecular structure and the particular therapeutic potential it offers. Its distinct chemical properties and interactions with molecular targets set it apart from other similar compounds .

Properties

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-3-(4-phenylphenyl)-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C24H23NO3S/c26-23(22(29)16-17-7-3-1-4-8-17)25-21(24(27)28)15-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,21-22,29H,15-16H2,(H,25,26)(H,27,28)/t21-,22+/m0/s1

InChI Key

BNECOBGISSOLPT-FCHUYYIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)S

Origin of Product

United States

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